molecular formula C13H16FN3O B11730723 3-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol

3-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol

Cat. No.: B11730723
M. Wt: 249.28 g/mol
InChI Key: GKYZJYBGUKAOAH-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C13H16FN3O

Molecular Weight

249.28 g/mol

IUPAC Name

3-[[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol

InChI

InChI=1S/C13H16FN3O/c1-10-13(9-16-17(10)6-5-14)15-8-11-3-2-4-12(18)7-11/h2-4,7,9,15,18H,5-6,8H2,1H3

InChI Key

GKYZJYBGUKAOAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCF)NCC2=CC(=CC=C2)O

Origin of Product

United States

Biological Activity

3-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol is a complex organic compound belonging to the pyrazole family, characterized by its unique structure that includes a fluoroethyl group, a methyl group, and a pyrazolylmethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula for this compound is C11H16FN5C_{11}H_{16}FN_5 with a molecular weight of 237.28 g/mol. Its IUPAC name is 1-(2-fluoroethyl)-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine. The structural characteristics contribute to its bioactivity, influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC11H16FN5
Molecular Weight237.28 g/mol
IUPAC Name1-(2-fluoroethyl)-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine
InChI KeySSSPDBBMPXHNQC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluoroethyl group enhances binding affinity to target proteins, while the pyrazole ring contributes to overall stability and reactivity. Preliminary studies suggest that the compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds within the pyrazole family exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. In vitro studies demonstrated that these compounds inhibit bacterial growth by disrupting cell wall synthesis and function.

Anti-inflammatory Effects

The compound has also been investigated for potential anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are pivotal in inflammatory responses. This suggests a promising therapeutic role in treating conditions characterized by chronic inflammation.

Case Studies

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives and their evaluation against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the pyrazole structure significantly enhanced antimicrobial potency (PubMed ID: 14736252) .
  • Anti-inflammatory Mechanism : Another research article focused on the anti-inflammatory mechanisms of pyrazole derivatives, demonstrating their ability to modulate inflammatory pathways effectively. The findings suggested that these compounds could serve as lead molecules for developing new anti-inflammatory drugs (PubMed ID: 16509574) .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Fluorine Positioning: The target compound’s fluorine is on the ethyl chain, reducing polarity compared to analogs like 4-fluoro-2-(3-methyl-1H-pyrazol-5-yl)phenol (), where fluorine is on the aromatic ring. This difference may lower the target’s hydrogen-bonding capacity but improve lipid solubility . In contrast, the chromenone derivative () contains fluorophenyl and thiazole groups, which enhance π-π stacking and metabolic stability but increase molecular weight .
  • Phenol vs. Alcohol Moieties: Replacing phenol with ethanol (as in 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol, ) reduces acidity (pKa ~10 vs. ~9.5 for phenol), altering solubility and bioavailability .

Structural and Electronic Comparisons

  • Pyrazole Core Modifications: The 5-methyl group on the pyrazole in the target compound may sterically hinder interactions compared to bulkier substituents (e.g., methoxyphenyl in ) but improves synthetic accessibility .

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